methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate is a synthetic organic compound characterized by its imidazole ring, which is substituted with a methyl group, a 4-chlorobenzylsulfanyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 4-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a 4-chlorobenzyl halide with a thiol group on the imidazole ring, often using a base like sodium hydride.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the imidazole with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the 4-chlorobenzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation of sulfur.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Imidazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the imidazole ring.
Enzyme Inhibition: Possible application in the design of enzyme inhibitors.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The 4-chlorobenzylsulfanyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(4-bromobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-[(4-methylbenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the 4-chlorobenzylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-16-11(12(17)18-2)7-15-13(16)19-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUKBTKONLUXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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